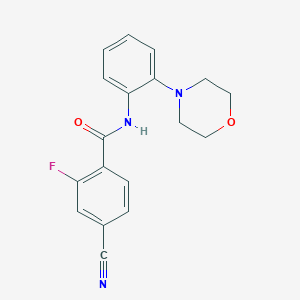![molecular formula C20H20N2O5S B250728 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA belongs to the class of compounds known as vascular disrupting agents (VDAs), which have been shown to selectively destroy the blood vessels that supply tumors, thereby cutting off their nutrient supply and causing their death.
Wirkmechanismus
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide involves the activation of the immune system and the destruction of tumor blood vessels. This compound has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. The cytokines produced by this compound have been shown to selectively target the blood vessels that supply tumors, thereby cutting off their nutrient supply and causing their death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that plays a key role in the destruction of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide is its selectivity for tumor blood vessels, which makes it a promising candidate for cancer treatment. However, this compound has some limitations for lab experiments. The compound is highly reactive and can be difficult to work with, which can make it challenging to study in vitro. In addition, this compound has a short half-life in vivo, which can make it difficult to maintain therapeutic levels in the body.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide. One area of research is the development of new analogs of this compound that have improved selectivity and potency. Another area of research is the investigation of the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need for further research into the mechanisms of action of this compound, in order to better understand its potential for cancer treatment.
Synthesemethoden
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents under controlled conditions. The synthesis of this compound typically involves the use of thionyl chloride, which is a reactive compound that can be used to convert carboxylic acids into acid chlorides. The acid chloride is then reacted with a thiazole derivative to form the thiazole ring. The final step involves the reaction of the thiazole derivative with a phenoxy compound to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to selectively target the blood vessels that supply tumors, thereby cutting off their nutrient supply and causing their death. This compound has been studied in a wide range of cancer types, including lung, breast, colon, and prostate cancer.
Eigenschaften
Molekularformel |
C20H20N2O5S |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H20N2O5S/c1-24-14-5-7-15(8-6-14)27-11-19(23)22-20-21-16(12-28-20)13-4-9-17(25-2)18(10-13)26-3/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
InChI-Schlüssel |
IPQONXUPONNKOH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B250647.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
![3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)









